1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one
Description
BenchChem offers high-quality 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H19N3O5S |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H19N3O5S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)16-4-6(3-14)10(18)15-12(16)22/h4,7-9,11,17H,3,5,14H2,1-2H3,(H,15,18,22)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
LLYVIOOQSMCMDM-TURQNECASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CN)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN)CO)C |
Origin of Product |
United States |
Biological Activity
The compound 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one (CAS No. 3676-69-5) has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.30 g/mol. The structure features a tetrahydrofurodioxole moiety and a pyrimidine core which are crucial for its biological interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro tests on human breast carcinoma cells (MDA-MB-231) revealed that the compound inhibits cell proliferation with an IC50 of 0.6 µM. The mechanism appears to involve cell cycle arrest rather than direct cytotoxicity. Specifically, treatment with concentrations above 10 µM resulted in a notable slowdown in cell cycle progression without significantly affecting cell adhesion or inducing apoptosis .
| Concentration (µM) | Cell Proliferation Inhibition (%) |
|---|---|
| 0.1 | 10 |
| 1 | 25 |
| 3 | 40 |
| 10 | >60 |
The mechanism by which this compound exerts its effects involves the modulation of specific signaling pathways associated with cell growth and survival. Notably, it appears to interact with proteins involved in the regulation of the cell cycle, although further studies are required to elucidate the precise molecular targets .
Other Biological Activities
Besides its anticancer properties, preliminary data suggest that the compound may exhibit additional biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Early-stage research suggests potential neuroprotective properties that warrant further investigation.
Study on MDA-MB-231 Cells
In a controlled study evaluating the effects of this compound on MDA-MB-231 cells:
- Objective : To assess the impact on cell viability and proliferation.
- Methodology : WST-1 tetrazolium salt assay was used to measure metabolic activity as an indicator of cell viability.
- Results : A significant reduction in cell viability was observed at concentrations exceeding 3 µM after 48 hours of treatment.
Additional Research
Further investigations into derivatives of this compound have revealed variations in biological activity based on structural modifications. For example:
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins from carbohydrate precursors such as d-ribose or β-D-fructopyranose derivatives, which are converted into protected tetrahydrofurodioxol intermediates.
- For example, d-ribose is converted into the (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-ol intermediate via acid-catalyzed ketalization with acetone under controlled temperature and pH conditions.
- Protection of hydroxyl groups is achieved using isopropylidene or tert-butyldiphenylsilyl groups to control regioselectivity during subsequent transformations.
Formation of the Tetrahydrofurodioxol Ring System
- The tetrahydrofurodioxol ring is formed by intramolecular cyclization involving vicinal diols protected as acetonides or dioxolanes.
- Acid catalysis using sulfuric acid or Amberlyst resin in acetone facilitates ketal formation and ring closure.
- The stereochemistry at the 3a, 4, 6, and 6a positions is controlled by the stereochemistry of the starting sugar and the reaction conditions.
Functional Group Transformations
- The 5-(aminomethyl) substituent is introduced via reductive amination or nucleophilic substitution on a suitable leaving group precursor.
- The 2-sulfanylidenepyrimidin-4-one core is formed by sulfur incorporation methods, such as reaction with thiourea derivatives or sulfur transfer reagents.
- Protection and deprotection steps are carefully timed to avoid side reactions and to maintain stereochemical integrity.
Industrial Production Methods
- Industrial synthesis prioritizes scalability, cost-effectiveness, and environmental considerations.
- Continuous flow reactors are employed to improve reaction control and yield.
- Purification techniques such as recrystallization, silica gel chromatography, and solvent extraction are optimized for large-scale operations.
- Reaction conditions are fine-tuned to minimize by-products and maximize the yield of the target compound.
- Use of environmentally friendly solvents and catalysts is emphasized to comply with green chemistry principles.
Summary of Preparation Steps in Table Format
Research Findings and Analysis
- The synthetic strategy emphasizes stereochemical fidelity inherited from the sugar starting material, ensuring the correct 3aR,4R,6R,6aR configuration is maintained through the sequence.
- Use of protecting groups such as tert-butyldiphenylsilyl and acetonides allows selective functionalization without compromising sensitive hydroxyl groups.
- Catalytic systems like Amberlyst A15 resin and trimethylsilyl triflate have been demonstrated to facilitate key glycosidation and cyclization steps with high efficiency.
- The overall yield and purity depend heavily on reaction conditions such as temperature, solvent choice, and reagent stoichiometry.
- Industrial scale-up studies confirm that the process can be reliably reproduced on multi-kilogram scales with consistent product quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
